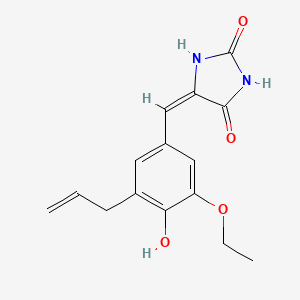
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as AEIH, is a chemical compound with potential therapeutic applications. It belongs to the class of imidazolidinedione derivatives and has been studied extensively for its biological activities.
Mécanisme D'action
The mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time. It also has limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. One area of research is the development of more stable and soluble analogs of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione that can be used in a wider range of assays. Another area of research is the investigation of the mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione and its potential targets. The use of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione in combination with other drugs or therapies is also an area of interest. Finally, the clinical development of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione for the treatment of cancer, diabetes, and neurodegenerative diseases is a promising avenue for future research.
Méthodes De Synthèse
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multi-step process that involves the reaction of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with urea and acetic anhydride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been studied for its neuroprotective effects and its ability to improve cognitive function.
Propriétés
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-5-10-6-9(8-12(13(10)18)21-4-2)7-11-14(19)17-15(20)16-11/h3,6-8,18H,1,4-5H2,2H3,(H2,16,17,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDHRKMHYCEFHH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)
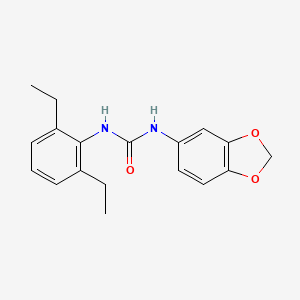
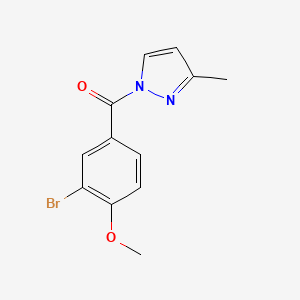
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)
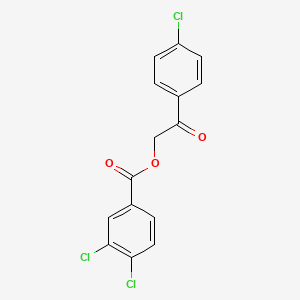

![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
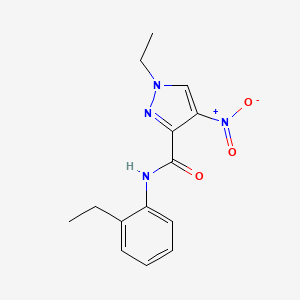
![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
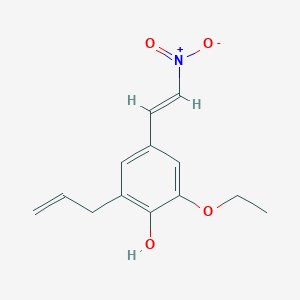
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)